molecular formula C17H27BO3 B8208227 2-[4-(Benzyloxy)butyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-(Benzyloxy)butyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8208227
M. Wt: 290.2 g/mol
InChI Key: KNLJWSDGPWYDEZ-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)butyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)butyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)butyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)butyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Common Reagents and Conditions

Major Products

    Suzuki–Miyaura Coupling: Biaryl compounds.

    Oxidation: Benzylic alcohols and carboxylic acids.

    Reduction: Various reduced derivatives depending on the specific reaction conditions.

Mechanism of Action

The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism. The palladium catalyst facilitates the transmetalation process, where the organoboron compound transfers its organic group to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
  • 2-(4-(Methoxy)butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-[4-(Benzyloxy)butyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its benzyloxy group, which provides additional stability and reactivity compared to other similar compounds. This makes it particularly useful in reactions requiring high selectivity and efficiency .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-phenylmethoxybutyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO3/c1-16(2)17(3,4)21-18(20-16)12-8-9-13-19-14-15-10-6-5-7-11-15/h5-7,10-11H,8-9,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLJWSDGPWYDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Benzyloxy)butyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(Benzyloxy)butyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(Benzyloxy)butyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[4-(Benzyloxy)butyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
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2-[4-(Benzyloxy)butyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-[4-(Benzyloxy)butyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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